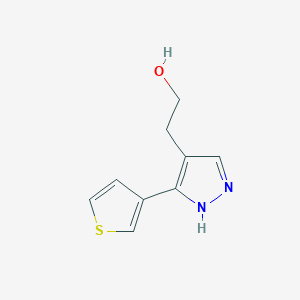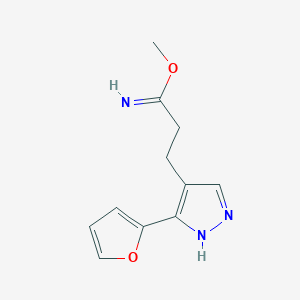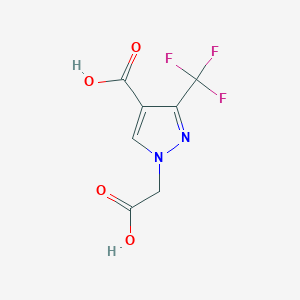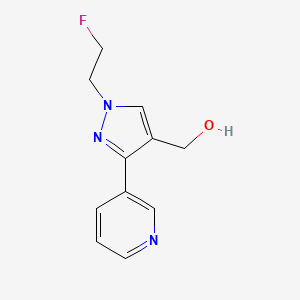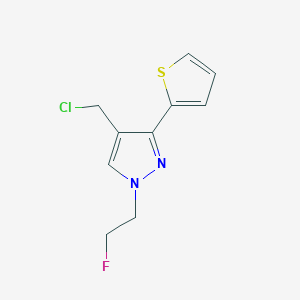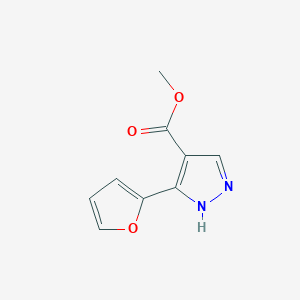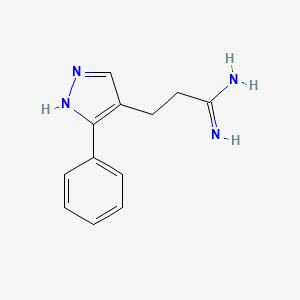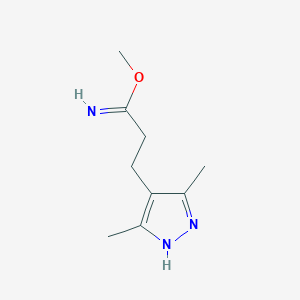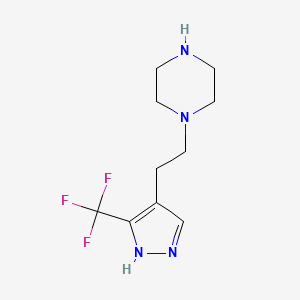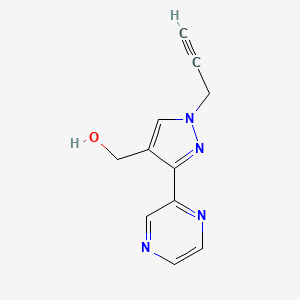
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide
概要
説明
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide (EDPTFSI) is a promising material due to its excellent thermal stability, high electrochemical stability, and good solubility in a wide range of solvents. It is a non-coordinating anion with the chemical formula [(CF3SO2)2N]− .
Molecular Structure Analysis
The molecular weight of EDPTFSI is 458.4 g/mol. Detailed analysis of molecular interactions and conformational states of similar compounds has been conducted via ab initio methods at the density functional theory (DFT) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that the anion is widely used in ionic liquids, which are less toxic and more stable than more traditional counterions .科学的研究の応用
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide has been used in a variety of scientific research applications, including organic synthesis, electrochemical studies, and molecular biology. In organic synthesis, it has been used as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of polymers films. In electrochemical studies, it has been used as a supporting electrolyte for the electrochemical oxidation of organic compounds. In molecular biology, it has been used as a reagent for the preparation of DNA and RNA probes and for the purification of proteins.
作用機序
Target of Action
This compound is often used in material science and battery materials , suggesting that its targets may be related to these fields.
Mode of Action
It has been noted that the ether functionalization in the ammonium cation is effective in the enhancement of physical absorption of co2, particularly volumetrically .
Pharmacokinetics
It’s important to note that this compound is hygroscopic , which may influence its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide. For instance, this compound should be stored under inert gas and conditions to avoid hygroscopicity .
実験室実験の利点と制限
The advantages of using Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide in laboratory experiments include its low cost, wide availability, and stability under normal laboratory conditions. It is also soluble in both water and organic solvents, making it a versatile reagent for a variety of applications. The main limitation of this compound is its low solubility in some solvents, which can limit its use in some applications.
将来の方向性
The future directions for Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide are numerous. It could be used in the development of new synthetic methods for organic synthesis, in the development of new electrochemical techniques, in the development of new DNA and RNA probes, and in the development of new methods for the purification of proteins. It could also be used in the development of new catalysts and in the development of new materials for use in electrochemical devices. Additionally, it could be used in the development of new technologies for the detection and analysis of biological molecules.
生化学分析
Biochemical Properties
Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ionic nature. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form ionic bonds with negatively charged biomolecules, which can influence the structure and function of these molecules. For instance, it can interact with enzymes by binding to their active sites, potentially inhibiting or enhancing their activity. Additionally, this compound can interact with proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis . Furthermore, this compound can impact cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . The degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to detrimental effects. It is crucial to determine the appropriate dosage to maximize the benefits and minimize the risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering enzyme activity and metabolite levels. For example, it can modulate the activity of key enzymes involved in energy production, such as those in the glycolytic pathway . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and biosynthetic processes . Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of this compound can influence its accumulation and activity within specific tissues, affecting its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it can be directed to the nucleus, affecting gene expression and cellular regulation . The subcellular localization of this compound is essential for understanding its precise biochemical roles.
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.C2F6NO4S2/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10-11H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNMSYLRWLNKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1804970-28-2 | |
| Record name | Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



